1-[4-(3-methylphenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole
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Overview
Description
1-[4-(3-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole core, a thiophene ring, and a 3-methylphenoxybutyl side chain
Preparation Methods
The synthesis of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the thiophene ring, and the attachment of the 3-methylphenoxybutyl side chain. The synthetic routes and reaction conditions can vary, but common methods include:
Formation of Benzodiazole Core: This step often involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzodiazole intermediate.
Attachment of 3-Methylphenoxybutyl Side Chain: This step can be achieved through nucleophilic substitution reactions, where the benzodiazole-thiophene intermediate reacts with a 3-methylphenoxybutyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(3-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(3-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
Benzodiazoles: Compounds with a benzodiazole core, which may have different substituents and functional groups.
Thiophene Derivatives: Compounds containing a thiophene ring, which may exhibit different chemical and biological properties.
Phenoxyalkyl Compounds: Compounds with a phenoxyalkyl side chain, which may have varying lengths and substituents.
The uniqueness of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2OS |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C22H22N2OS/c1-17-8-6-9-18(16-17)25-14-5-4-13-24-20-11-3-2-10-19(20)23-22(24)21-12-7-15-26-21/h2-3,6-12,15-16H,4-5,13-14H2,1H3 |
InChI Key |
GTESRPGWFRRQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Origin of Product |
United States |
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